molecular formula C6H13ClN2O3 B2798668 Methyl 3-[(2-aminoacetyl)amino]propanoate;hydrochloride CAS No. 208829-58-7

Methyl 3-[(2-aminoacetyl)amino]propanoate;hydrochloride

Cat. No. B2798668
CAS RN: 208829-58-7
M. Wt: 196.63
InChI Key: HYXWRPKMAAUCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[(2-aminoacetyl)amino]propanoate;hydrochloride” is a chemical compound with the molecular formula C6H13ClN2O3. It is also known as "Methyl 3-amino-2-(aminomethyl)propanoate" . This compound is intended for research use only and is not intended for human or veterinary use.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Isotopomers : Methyl 3-[(2-aminoacetyl)amino]propanoate;hydrochloride is used in synthesizing isotopomers, as demonstrated in the synthesis of 1-Amino-2-[3-13C]propanol hydrochloride, a process involving coupling reactions and reductions to yield various isotopomers (Iida, Nakajima, & Kajiwara, 2008).

  • Anticancer Research : Derivatives of this compound, such as S-glycosyl and S-alkyl derivatives, have been synthesized and evaluated for their anticancer activities. These derivatives showed significant cytotoxic effects against various cancer cell lines (Saad & Moustafa, 2011).

  • Corrosion Inhibition : Bipyrazolic derivatives, including methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate, were synthesized and found to be effective corrosion inhibitors for steel in hydrochloric acid solutions (Missoum et al., 2013).

Chemical Synthesis and Applications

  • Studying Chemical Synthesis : It is used in studying chemical synthesis, such as in the stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, which is a key starting material in the synthesis of certain oral antagonists (Zhong et al., 1999).

  • Role in Cytostatic Agents : This compound has been involved in the synthesis of N-phosphorylated amino acids, which have potential as cytostatic agents, highlighting its significance in pharmaceutical research (Schwieger & Unterhalt, 1992).

  • Fluorescence Derivatisation : It plays a role in fluorescence derivatisation of amino acids, where derivatives show strong fluorescence, useful in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).

  • Pharmaceutical Synthesis : Used in the synthesis of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, an investigational pharmaceutical compound, showcasing its versatility in drug development (Vogt, Williams, Johnson, & Copley, 2013).

properties

IUPAC Name

methyl 3-[(2-aminoacetyl)amino]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-11-6(10)2-3-8-5(9)4-7;/h2-4,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXWRPKMAAUCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-aminoacetamido)propanoate hydrochloride

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